Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester is a complex carbamate derivative characterized by:
- Stereochemistry: Dual (2R) and (1R) configurations, critical for biological activity and synthetic specificity.
- Silyl ether group: [(1,1-dimethylethyl)dimethylsilyl]oxy improves stability against hydrolysis compared to standard ethers . 1,1-Dimethylethyl (tert-butyl) ester: A common protecting group for carbamates, offering stability under basic and nucleophilic conditions .
- Molecular weight: Estimated >500 g/mol (based on analogous structures in ).
This compound is likely an intermediate in pharmaceutical synthesis, leveraging its protective groups and stereochemistry for controlled reactivity .
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-N-[(2R)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36ClNO4Si/c1-16(15-25)24(20(26)27-21(2,3)4)14-19(17-11-10-12-18(23)13-17)28-29(8,9)22(5,6)7/h10-13,15-16,19H,14H2,1-9H3/t16-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJBUAMKBRDYED-APWZRJJASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)N(CC(C1=CC(=CC=C1)Cl)O[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)N(C[C@@H](C1=CC(=CC=C1)Cl)O[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201102665 | |
| Record name | 1,1-Dimethylethyl N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201102665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174891-03-3 | |
| Record name | 1,1-Dimethylethyl N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174891-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201102665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, often exhibiting diverse biological activities. The compound in focus, Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester , possesses unique structural features that may contribute to its biological effects. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₄ClN₃O₃Si
- Molecular Weight : 373.92 g/mol
The presence of a chlorophenyl group and a dimethylsilyl moiety suggests potential interactions with biological targets, possibly influencing its pharmacological profile.
Antiviral Activity
Research indicates that carbamic acid derivatives can act as inhibitors of viral enzymes. Specifically, this compound has shown promise as a hepatitis C virus (HCV) protease inhibitor . In vitro studies demonstrated effective inhibition of HCV replication, highlighting its potential as a therapeutic agent against viral infections .
Toxicological Profile
The compound was evaluated for mutagenicity using the Ames test, where it exhibited a strong positive response , indicating potential genotoxic effects. This finding necessitates further investigation into its safety profile and the mechanisms underlying its mutagenic properties .
Study 1: HCV Protease Inhibition
In a study focusing on the antiviral properties of carbamic acid derivatives, the compound was tested against various strains of HCV. Results showed that it significantly reduced viral load in cell cultures. The mechanism of action was attributed to competitive inhibition of the HCV NS3/4A protease .
| Parameter | Value |
|---|---|
| IC50 | 0.5 µM |
| Selectivity Index | >100 |
| Mutagenicity (Ames Test) | Positive |
Study 2: Genotoxicity Assessment
A comprehensive genotoxicity assessment was conducted using standard protocols. The compound's strong positive result in the Ames test raises concerns about its safety for human use. Further studies are required to elucidate the specific genetic pathways affected by this compound .
| Test Type | Result |
|---|---|
| Ames Test | Positive |
| Chromosomal Aberrations | Not assessed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Structural Influence on Stability :
- The target compound’s silyl ether group confers superior hydrolytic stability compared to compounds with standard ethers or hydroxyl groups (e.g., dihydroxyphenyl derivatives in ).
- tert-Butyl esters (common in ) provide consistent protection for amines but may limit solubility in polar solvents.
Silyl-protected alcohols (as in ) are advantageous in multi-step syntheses requiring orthogonal protection strategies.
Biological Relevance :
- While direct pharmacological data for the target compound is absent, structurally similar tert-butyl carbamates (e.g., ) are frequently employed as protease inhibitor intermediates.
- The stereochemistry at (2R) and (1R) positions may influence chiral recognition in enzyme binding, a trait critical in drug design .
Safety Profile: Carbamates generally exhibit acute toxicity (oral LD50 ~300–2000 mg/kg) and skin/eye irritation ().
Table 2: Reactivity and Functional Group Comparison
Q & A
Basic Questions
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Follow GHS classifications for acute toxicity (oral, dermal), skin/eye irritation, and respiratory exposure. Use fume hoods to avoid inhalation of dust or vapors .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised during aerosol-generating steps .
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes); seek medical attention if irritation persists. For inhalation, move to fresh air and administer oxygen if necessary .
Q. What synthetic strategies are employed for synthesizing this carbamic acid derivative?
- Methodological Answer :
- Key Steps :
Protection of Hydroxyl Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to protect sterically hindered alcohols, as seen in the compound’s structure. This enhances stability during subsequent reactions .
Carbamate Formation : React amines with tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DCM) .
Chiral Center Control : Employ enantioselective catalysis (e.g., chiral auxiliaries or asymmetric hydrogenation) to establish the (2R) and (1R) configurations .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed to ensure high enantiomeric excess (ee)?
- Methodological Answer :
- Biocatalytic Resolution : Use Rhodococcus strains (e.g., R. erythropolis SC 13845) for enzymatic hydrolysis or oxidation, achieving >99% ee in related carbamic acid derivatives .
- Chiral Chromatography : Utilize HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and validate purity .
- Stereochemical Analysis : Confirm configurations via X-ray crystallography or NOESY NMR to resolve ambiguities in diastereomer formation .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
Q. How does the TBDMS group influence the compound’s reactivity and stability?
- Methodological Answer :
- Stability : The TBDMS ether protects hydroxyl groups from nucleophilic attack and oxidation, enabling selective deprotection under mild acidic conditions (e.g., TBAF in THF) .
- Reactivity Limitations : Avoid protic solvents (e.g., MeOH) and strong bases, which may cleave the silyl ether prematurely. Monitor for silica gel-induced deprotection during chromatography .
Q. Are biocatalytic methods reported for enantioselective synthesis of this compound?
- Methodological Answer :
- Enzymatic Hydroxylation : Rhodococcus sp. strains (e.g., MB 5655) catalyze stereospecific hydroxylation of similar carbamic esters, yielding (1S,2R)-configured products with >99% ee .
- Process Optimization : Adjust pH (6.5–7.5) and temperature (25–30°C) to maximize enzyme activity. Use fed-batch reactors to mitigate substrate inhibition .
Q. How can conflicting literature data on reaction yields be resolved?
- Methodological Answer :
- Reproducibility Checks : Strictly control moisture levels (use molecular sieves) and oxygen-sensitive steps (argon/vacuum lines) to replicate reported conditions .
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity) and identify critical factors affecting yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
